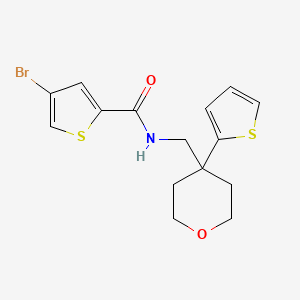

![molecular formula C9H16N2O2 B2593566 (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione CAS No. 2416217-62-2](/img/structure/B2593566.png)

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, followed by the introduction of the carbonyl groups and the butan-2-yl and methyl groups. The stereochemistry would have to be carefully controlled during the synthesis to ensure the correct configuration of the atoms .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains two carbonyl groups and a butan-2-yl and a methyl group. The “(3R,6S)-3-[(2S)-Butan-2-yl]-6-methyl” part of the name indicates the stereochemistry of the compound, with the “R” and “S” designations referring to the absolute configuration of the chiral centers .

Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl groups could be involved in reactions such as reduction, nucleophilic addition, or condensation reactions. The butan-2-yl and methyl groups could potentially undergo reactions such as oxidation or substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the piperazine ring, the carbonyl groups, and the butan-2-yl and methyl groups would all influence its properties. For example, the carbonyl groups could potentially form hydrogen bonds, which could influence the compound’s solubility in different solvents .

科学的研究の応用

Versatile Organic Substrates

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione, as part of the 3-Ylidenepiperazine-2,5-diones series, exhibits significant versatility as an organic substrate. These compounds, including cyclic dipeptides, show a wide range of reactivity towards various types of chemical reactions, making them suitable for synthesizing natural products, analogs, and precursors for α-amino or α-keto acid derivatives. Their synthesis can be achieved through multiple methods, often resulting in optically active forms. This versatility is highlighted by their stereoselective addition reactions and potential for transformation into a broad array of structurally and functionally diverse molecules (Liebscher & Jin, 1999).

Chiral Solvating Properties

The chiral solvating abilities of derivatives like (S)-1-benzyl-6-methylpiperazine-2,5-dione have been explored, demonstrating their potential in discriminating enantiomers of various compounds. This characteristic is particularly beneficial in NMR spectroscopy, where it facilitates the resolution of racemic mixtures into their constituent enantiomers by forming diastereomeric complexes. This application is crucial for analytical and preparative purposes in organic synthesis and pharmaceutical research, indicating the broad utility of these compounds in chiral analysis and separation (Wagger et al., 2007).

Conformational Studies

N4-methylation of certain derivatives has been shown to induce a shift from a folded to an extended conformation. This conformational flexibility is not only of interest in structural chemistry but also has implications for understanding the interaction of these molecules with biological targets. The ability to modulate the spatial arrangement of these molecules adds an additional layer of utility in designing compounds with specific biological activities, providing insights into the relationship between structure and function (Nakao et al., 2016).

Anticonvulsant Properties

Research into N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione has uncovered their anticonvulsant properties. These findings open up potential therapeutic applications for these compounds in treating seizure disorders. The specificity of these effects, as well as the ability to modulate activity through structural modifications, underscores the medicinal chemistry applications of these derivatives in discovering new treatments for epilepsy and related conditions (Obniska et al., 2005).

将来の方向性

The study of piperazine derivatives is a active area of research, given their wide range of biological activities. Future research on “(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione” could involve further investigation of its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .

特性

IUPAC Name |

(3R,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRIJDPCYNFZIT-LYFYHCNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2593487.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)

![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)

![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)

![N-cycloheptyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593498.png)

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)

![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)

![4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2593505.png)